molecular formula C13H14O3 B1309596 5-(3-Methoxyphenyl)cyclohexane-1,3-dione CAS No. 27462-91-5

5-(3-Methoxyphenyl)cyclohexane-1,3-dione

Cat. No.: B1309596
CAS No.: 27462-91-5
M. Wt: 218.25 g/mol
InChI Key: AQUXWSRUHWNKNU-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C13H14O3 It is a derivative of cyclohexane-1,3-dione, where one of the hydrogen atoms on the cyclohexane ring is substituted by a 3-methoxyphenyl group

Mechanism of Action

Target of Action

The primary target of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione is the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) present in plants . This enzyme plays a crucial role in the catabolism of tyrosine, a type of amino acid.

Mode of Action

This compound: inhibits the activity of HPPD . By binding to this enzyme, it prevents the normal breakdown of tyrosine. This disruption leads to changes in the metabolic processes within the plant cells.

Biochemical Pathways

The inhibition of HPPD by This compound affects the tyrosine degradation pathway . This pathway is responsible for breaking down tyrosine into smaller molecules that the plant can use for other processes. When HPPD is inhibited, tyrosine cannot be broken down, which disrupts these downstream processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione typically involves the reaction of 3-methoxybenzaldehyde with cyclohexane-1,3-dione in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)cyclohexane-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Methoxyphenyl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)cyclohexane-1,3-dione
  • 5-(2-Methoxyphenyl)cyclohexane-1,3-dione
  • 5-(3,4-Methylenedioxyphenyl)cyclohexane-1,3-dione

Uniqueness

5-(3-Methoxyphenyl)cyclohexane-1,3-dione is unique due to the position of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. The specific arrangement of functional groups in this compound can lead to distinct chemical and biological properties compared to its isomers and analogs.

Properties

IUPAC Name

5-(3-methoxyphenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-4,7,10H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUXWSRUHWNKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407014
Record name 5-(3-methoxyphenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27462-91-5
Record name 5-(3-methoxyphenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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